Copper(I) 3-methylsalicylate
Overview
Description
Copper(I) 3-Methylsalicylate is an organo-metallic compound . It is used as a catalyst for various reactions including carbon-carbon bond formation, oxidative arylthiation, and reductive cross-coupling .
Molecular Structure Analysis
The molecular formula of Copper(I) 3-Methylsalicylate is C8H7CuO3 . The canonical SMILES representation is CC1=CC=CC(=C1[O-])C(=O)O.[Cu+] .Chemical Reactions Analysis
Copper(I) 3-Methylsalicylate is used as a catalyst for several reactions. These include carbon-carbon bond formation, oxidative arylthiation, reductive cross-coupling, oxidation reactions, and reductive amination .Physical And Chemical Properties Analysis
Copper(I) 3-Methylsalicylate is a solid at room temperature . Its molecular weight is 214.69 .Scientific Research Applications
Catalyst in Chemical Synthesis
Copper(I) 3-methylsalicylate has been identified as an efficient catalyst in various chemical reactions. It mediates N-arylation reactions of both aliphatic and aromatic heterocycles under moderate conditions, showing versatility with electron-rich and electron-poor aryl bromides. This demonstrates its utility in synthesizing N-arylation products with high yields, indicating its efficiency and broad application potential in chemical synthesis (Farahat & Boykin, 2014).
Application in Organic Synthesis
Further extending its application, Copper(I) 3-methylsalicylate (CuMeSal) facilitates the Chan–Lam N-Arylation of heterocycles, which is a significant process in organic synthesis. It successfully mediates reactions between aryl boronic acids and aromatic heterocycles under moderate conditions. This utility underscores its role in organic chemistry, especially in forming N-arylation products in reasonable yields (Farahat & Boykin, 2015).
Role in Polymer Chemistry
In polymer chemistry, Copper(I) 3-methylsalicylate has been used in the living radical polymerization process. It aids in the polymerization of methyl methacrylate in an ionic liquid, enhancing the reaction rate and yielding polymers with narrow polydispersity. This application highlights its importance in the field of materials science and polymer engineering (Carmichael et al., 2000).
Contribution to Drug Discovery
While the direct use in drug discovery isn't specified, Copper(I) 3-methylsalicylate's role in click chemistry, a method used in drug discovery, is noteworthy. Click chemistry, where Copper(I) catalysis is a key component, plays a significant role in various aspects of drug discovery. It's used in lead finding, combinatorial chemistry, proteomics, and DNA research. Copper(I) compounds, including Copper(I) 3-methylsalicylate, are crucial in these applications due to their catalytic activity and stability (Kolb & Sharpless, 2003).
Safety And Hazards
Copper(I) 3-Methylsalicylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Relevant Papers One relevant paper discusses a Copper(I)-Catalyzed Addition/Annulation Sequence for the Two-Component Synthesis of γ-Ylidenebutenolides . This paper could provide valuable insights into the potential applications of Copper(I) 3-Methylsalicylate in similar reactions.
properties
IUPAC Name |
2-carboxy-6-methylphenolate;copper(1+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQOSMKJDPRID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7CuO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715753 | |
Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(I) 3-methylsalicylate | |
CAS RN |
326477-70-7 | |
Record name | Copper(1+) 2-carboxy-6-methylphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 326477-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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